2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene
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Overview
Description
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene is a complex organometallic compound that features a ruthenium center coordinated with a chiral diamine ligand and a sulfonamide group. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene typically involves the coordination of ruthenium with the chiral diamine ligand and the sulfonamide group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium center. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the ruthenium center .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity.
Biology: The compound’s catalytic properties are utilized in biochemical reactions, including the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral diamine ligand plays a crucial role in inducing enantioselectivity in asymmetric synthesis. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the catalytic transformation of these substrates into desired products .
Comparison with Similar Compounds
Similar Compounds
- Chloro{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II)
- [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]ruthenium
Uniqueness
What sets 2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene apart from similar compounds is its specific chiral diamine ligand and sulfonamide group, which confer unique catalytic properties and high enantioselectivity in asymmetric synthesis. This makes it particularly valuable in the production of chiral molecules for pharmaceuticals and other applications .
Properties
Molecular Formula |
C30H29ClN2O3RuS |
---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H19ClN2O3S.C9H12.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-7-4-8(2)6-9(3)5-7;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-6H,1-3H3;/q;;+2/p-2/t18-,19+;;/m1../s1 |
InChI Key |
DTEOZKHTAJZKEU-QNCHGCKQSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)[C@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
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